1-Bromo-3-isopropyl-5-methoxybenzene
Overview
Description
1-Bromo-3-isopropyl-5-methoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-Bromo-3-isopropyl-5-methoxybenzene typically involves multiple steps:
Friedel-Crafts Alkylation:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-3-isopropyl-5-methoxybenzene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common reagents include bases like sodium hydroxide (NaOH) for substitution reactions and palladium catalysts for coupling reactions . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-isopropyl-5-methoxybenzene finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Bromo-3-isopropyl-5-methoxybenzene involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds . The isopropyl and methoxy groups can influence the compound’s reactivity and stability through electronic and steric effects .
Comparison with Similar Compounds
Similar compounds include:
1-Bromo-3-isopropylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Bromo-3-methoxybenzene: Lacks the isopropyl group, affecting its chemical properties and uses.
1-Iodo-3-isopropyl-5-methoxybenzene: Similar structure but with iodine instead of bromine, leading to different reactivity in substitution reactions.
Properties
IUPAC Name |
1-bromo-3-methoxy-5-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXKPZLALORFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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